酸化タングステン(IV)

説明

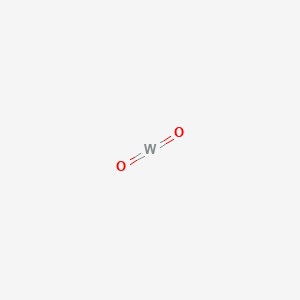

Tungsten(IV) oxide, also known as tungsten(IV) oxide, is a chemical compound with the formula WO₂. It is a bronze-colored solid that crystallizes in a monoclinic cell. Tungsten(IV) oxide is a transition metal oxide with unique properties, making it a subject of interest in various scientific and industrial applications .

科学的研究の応用

Tungsten(IV) oxide has a wide range of applications in scientific research and industry due to its unique properties :

Chemistry: Used as a catalyst in various chemical reactions, including sustainable chemical conversions using sunlight or renewable electricity.

Biology: Tungsten(IV) oxide nanoparticles are used in photothermal therapy for cancer treatment due to their ability to absorb near-infrared light and convert it into heat.

Medicine: Employed in bioimaging and biosensing applications due to its strong absorption in the UV and near-infrared regions.

Industry: Utilized in the production of supercapacitors, gas sensors, and electrochromic devices.

作用機序

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

Remember, Tungsten(IV) oxide’s versatility extends beyond its bronze appearance—it’s a silent conductor shaping our technological landscape! 🌐🔬 .

生化学分析

Biochemical Properties

Tungsten-containing proteins from a wide range of microorganisms have been found to play a role in the activation of the carbonyl group in carbon dioxide and a broad spectrum of aldehydes and carboxylic acids

Cellular Effects

Nanoparticles, including those of tungsten oxides, have been shown to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that tungsten-containing enzymes can catalyze redox reactions involving the carbonyl group

準備方法

Synthetic Routes and Reaction Conditions: Tungsten(IV) oxide is typically prepared by the reduction of tungsten trioxide (WO₃) with tungsten powder. This reaction occurs over the course of 40 hours at a temperature of 900°C. An intermediate in this reaction is the partially reduced, mixed valence species W₁₈O₄₉ .

Industrial Production Methods: In industrial settings, tungsten dioxide can be produced using similar reduction methods. The process involves the careful control of temperature and reaction time to ensure the complete reduction of tungsten trioxide to tungsten dioxide. Single crystals of tungsten dioxide can be obtained by a chemical transport technique using iodine, which transports the WO₂ in the form of the volatile species WO₂I₂ .

化学反応の分析

Types of Reactions: Tungsten(IV) oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is quickly oxidized into tungsten trioxide in the air and becomes a blue oxide when heated to 500°C in nitrogen oxide .

Common Reagents and Conditions:

Oxidation: Tungsten(IV) oxide can be oxidized by nitric acid to form higher-valent oxides.

Reduction: The reduction of tungsten trioxide with tungsten powder to form tungsten dioxide.

Substitution: Tungsten(IV) oxide can participate in substitution reactions with various reagents under specific conditions.

Major Products:

Oxidation: Tungsten trioxide (WO₃)

Reduction: Tungsten(IV) oxide (WO₂)

Substitution: Various tungsten-containing compounds depending on the reagents used.

類似化合物との比較

Tungsten(IV) oxide can be compared with other tungsten oxides and similar transition metal oxides :

Tungsten Trioxide (WO₃): Unlike tungsten dioxide, tungsten trioxide is a higher-valent oxide and has different chemical and physical properties. It is used in photocatalysis, electrochromic devices, and smart windows.

Molybdenum Dioxide (MoO₂): Molybdenum dioxide is similar to tungsten dioxide in terms of its structure and preparation methods. it has different applications and chemical properties.

Tungsten Bronzes: These are nonstoichiometric compounds with a general formula of MₓWO₃ (M = Na, K, Rb, Cs, NH₄).

Tungsten(IV) oxide stands out due to its specific catalytic properties and its ability to absorb and convert near-infrared light, making it highly valuable in scientific research and industrial applications.

特性

IUPAC Name |

dioxotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKDPOPGYFUOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[W]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

WO2, O2W | |

| Record name | tungsten(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065195 | |

| Record name | Tungsten oxide (WO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark blue or brown odorless powder; [MSDSonline] | |

| Record name | Tungsten dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12036-22-5 | |

| Record name | Tungsten oxide (WO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten oxide (WO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten oxide (WO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of tungsten dioxide?

A1: Tungsten dioxide has the molecular formula WO2. Its molecular weight is 215.84 g/mol.

Q2: What spectroscopic techniques are used to characterize tungsten dioxide?

A2: Various spectroscopic methods are employed to study WO2, including:* X-ray powder diffraction (XRD): Used to determine the crystal structure and phase purity. [, , , ] * Infrared (IR) spectroscopy: Provides information about the vibrational modes of molecules, helping identify chemical bonds. []* X-ray photoelectron spectroscopy (XPS): Offers insights into the elemental composition and chemical states of elements within the material. []

Q3: How does the performance of tungsten dioxide change under high pressure?

A3: Under high pressure, tungsten dioxide undergoes a structural transformation to a distorted rutile structure. This high-pressure modification, denoted as hp-WO2, crystallizes in the Pnma space group with altered lattice parameters compared to the ambient pressure monoclinic phase. []

Q4: What factors influence the stability of tungsten dioxide in different environments?

A4: Tungsten dioxide exhibits good stability at high temperatures but is susceptible to oxidation in air. The presence of reducing agents like hydrogen can prevent or reverse oxidation, while oxidizing environments promote the formation of tungsten trioxide (WO3). [, , ]

Q5: How is tungsten dioxide utilized in catalysis?

A5: Tungsten dioxide demonstrates catalytic activity in various reactions, including:* Photocatalysis: Modification of titanium dioxide (TiO2) with tungsten dioxide and hydrogen peroxide enhances its photocatalytic activity, promoting the degradation of pollutants like humic acids. []* Electrocatalysis: Tungsten/tungsten dioxide nanowires arrays exhibit promising performance as electrocatalysts for the hydrogen evolution reaction (HER), showing good activity and durability in acidic solutions. []* Heterogeneous Catalysis: Lithium tungsten dioxide (LiWO2) catalyzes Claisen-Tischchenko condensation reactions, where aldehydes are converted to esters. []

Q6: How does doping affect the catalytic properties of tungsten dioxide?

A6: Doping tungsten dioxide with other metals can significantly influence its catalytic behavior. For example, molybdenum doping enhances the rate of reduction of tungsten trioxide to tungsten dioxide during synthesis. It also improves lithium storage capacity, making it promising for battery applications. [] Similarly, doping with 3d transition metals can modulate hydrogen adsorption, leading to improved efficiency in hydrogen evolution reactions. []

Q7: How is computational chemistry used to study tungsten dioxide?

A7: Computational techniques, such as density functional theory (DFT) calculations, provide valuable insights into the electronic structure, bonding, and reactivity of tungsten dioxide. These calculations help interpret experimental data and predict material properties. [, , ]

Q8: Can you provide an example of computational modeling applied to tungsten dioxide?

A8: DFT calculations have been employed to investigate the mechanism of ethanol dehydration catalyzed by gas-phase molybdenum and tungsten dioxide cations. These simulations revealed that the reaction proceeds through either a concerted [, ]-elimination or a step-wise process involving a hydroxyethoxy intermediate. []

Q9: What are some emerging applications of tungsten dioxide?

A9: Beyond catalysis, tungsten dioxide finds applications in:* Dye-sensitized solar cells (DSSCs): Tungsten dioxide embedded in mesoporous carbon acts as an efficient counter electrode catalyst in DSSCs, contributing to improved energy conversion efficiency. []* Radiation shielding: Studies indicate that tungsten dioxide could potentially serve as an alternative material for radiation shielding, offering comparable or even better performance than conventional materials like lead. [, ] * Sensing: Hybrid tungsten dioxide/carbon ultrathin nanowire beams demonstrate promise as highly sensitive and stable substrates for surface-enhanced Raman spectroscopy (SERS), opening doors for advanced sensing applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B173054.png)

![3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-](/img/structure/B173072.png)

![2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B173078.png)